molecular formula C11H10BrN3O2S B2450556 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2309553-61-3

4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2450556
CAS No.: 2309553-61-3
M. Wt: 328.18
InChI Key: QDSVGLGYHBKZSO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound features a bromine atom, a pyrimidinyl group, and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route includes:

    Bromination: Introduction of a bromine atom to the thiophene ring.

    Amidation: Formation of the carboxamide group by reacting the brominated thiophene with an appropriate amine.

    Pyrimidinyl Group Introduction: Attachment of the pyrimidinyl group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl moiety.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology

    Biological Probes: Used in the design of probes for studying biological systems.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

    Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: can be compared with other thiophene carboxamides and pyrimidinyl derivatives.

    Thiophene-2-carboxamide: Lacks the bromine and pyrimidinyl groups.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide: Lacks the bromine atom.

Uniqueness

  • The presence of both a bromine atom and a pyrimidinyl group in the same molecule makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-8-6-9(18-7-8)10(16)13-3-5-15-4-1-2-14-11(15)17/h1-2,4,6-7H,3,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSVGLGYHBKZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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